molecular formula C27H33N7O B13364971 N4-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine

N4-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine

Cat. No.: B13364971
M. Wt: 471.6 g/mol
InChI Key: USMOABOHLPRFKZ-UHFFFAOYSA-N
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Description

N4-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a validated therapeutic target in oncology. Its primary research value lies in the study of ALK-driven cancers, such as non-small cell lung cancer (NSCLC) and neuroblastoma. The compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like JAK-STAT, PI3K/AKT, and RAS/MAPK, which are critical for cell proliferation and survival. This mechanism leads to the induction of apoptosis and cell cycle arrest in ALK-dependent tumor models. Researchers utilize this inhibitor to explore ALK signaling biology, investigate mechanisms of resistance to other ALK inhibitors, and develop novel combination therapies. It is specifically designed for in vitro and in vivo preclinical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in a laboratory setting. For background, Anaplastic Lymphoma Kinase (ALK) is a recognized oncogene, and its inhibitors are a cornerstone of targeted therapy for ALK-positive NSCLC [https://www.ncbi.nlm.nih.gov/books/NBK535383/]. Research into next-generation ALK inhibitors like this compound often focuses on overcoming resistance mutations [https://www.nature.com/articles/s41598-021-92600-6].

Properties

Molecular Formula

C27H33N7O

Molecular Weight

471.6 g/mol

IUPAC Name

4-N-[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]-1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methylbenzene-1,2,4-triamine

InChI

InChI=1S/C27H33N7O/c1-32(2)13-14-33(3)25-16-26(35-4)23(15-21(25)28)31-27-29-12-11-22(30-27)20-17-34(18-9-10-18)24-8-6-5-7-19(20)24/h5-8,11-12,15-18H,9-10,13-14,28H2,1-4H3,(H,29,30,31)

InChI Key

USMOABOHLPRFKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1N)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Origin of Product

United States

Biological Activity

N4-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine, with the CAS number 2377512-09-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C27H33N7O
Molecular Weight: 471.61 g/mol
Purity: 95%
IUPAC Name: this compound

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its potential inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.

Therapeutic Potential

Research indicates that this compound may exhibit anti-cancer properties by inhibiting EGFR-mediated signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells. Additionally, the presence of the cyclopropyl group and the indole moiety suggests possible neuroprotective effects, although further studies are required to elucidate these claims.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds in this chemical class. For instance:

StudyFindings
Study 1 Demonstrated that pyrimidine derivatives can inhibit EGFR activity, leading to decreased proliferation in cancer cell lines.
Study 2 Reported neuroprotective effects of indole derivatives in animal models of neurodegeneration.
Study 3 Found that compounds with dimethylamino groups exhibited enhanced solubility and bioavailability, improving therapeutic efficacy.

In Vitro and In Vivo Studies

In vitro assays have shown that this compound can effectively inhibit cell growth in various cancer cell lines. In vivo studies are still limited but suggest potential for tumor regression in xenograft models.

Comparison with Similar Compounds

Structural and Functional Analogues

N¹-(2-(Dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (CAS 1421372-66-8)
  • Structural Differences : Methyl group instead of cyclopropyl on the indole.
  • Molecular Weight : 445.57 g/mol .
  • Activity : Demonstrated EGFR inhibition, but the methyl group may increase susceptibility to CYP450-mediated metabolism compared to the cyclopropyl variant .
AZD9291 (Osimertinib, CAS 1421372-67-9)
  • Structural Differences : Acrylamide substituent at the benzene ring and methylindole.
  • Molecular Weight : 499.61 g/mol .
  • Activity : Third-generation EGFR inhibitor targeting T790M resistance mutations. The acrylamide group enables covalent binding to Cys797 in EGFR, enhancing potency against resistant strains .
C. Compound 6c ()
  • Structure : Features a 5-chloro-pyrimidine, isopropylsulfonylphenyl, and methoxy-triamine side chain.
  • Activity : Dual ALK/EGFR inhibitor with a focus on T790M mutant EGFR. The chloro and sulfonyl groups improve kinase selectivity but may reduce solubility .

Comparative Data Table

Compound Name Indole Substituent Pyrimidine/Other Modifications Molecular Weight (g/mol) Key Biological Activity
Target Compound Cyclopropyl Methoxy, dimethylaminoethyl triamine ~459 EGFR inhibition (assumed)
CAS 1421372-66-8 () Methyl Methoxy, dimethylaminoethyl triamine 445.57 EGFR inhibition
AZD9291 (Osimertinib, ) Methyl Acrylamide, methoxy 499.61 EGFR T790M/C797S inhibition
Compound 6c () N/A 5-Chloro, isopropylsulfonylphenyl ~550 (estimated) Dual ALK/EGFR inhibition

Key Research Findings

Impact of Cyclopropyl vs. Methyl on Indole :

  • The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to methyl analogs, prolonging half-life .
  • Methyl-substituted indoles (e.g., AZD9291) are associated with acquired resistance (e.g., C797S mutation), suggesting cyclopropyl variants might delay resistance mechanisms .

Role of Methoxy and Dimethylaminoethyl Groups: The 5-methoxy group enhances solubility and membrane permeability, critical for blood-brain barrier penetration in EGFR inhibitors . The dimethylaminoethyl side chain contributes to basicity, improving interactions with kinase ATP-binding pockets .

Activity Against Mutant EGFR: AZD9291’s acrylamide enables covalent binding, but the target compound’s non-covalent interactions may offer broader selectivity against wild-type EGFR . Compound 6c’s dual ALK/EGFR activity highlights the versatility of pyrimidine-based scaffolds in targeting multiple kinases .

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. For example, in a reported protocol, the reaction of a pyridine derivative with cyclopropanamine yielded only 17.9% product due to inefficient coupling conditions . To improve this:

  • Catalyst Screening : Replace copper(I) bromide with palladium-based catalysts (e.g., Pd(OAc)₂) to enhance cross-coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents like DMF or DMAc, which may improve solubility of intermediates.
  • Temperature/Time : Extend reaction time (>48 hours) or increase temperature (e.g., 80°C) while monitoring decomposition.
  • Purification : Use gradient elution in chromatography (e.g., 10–50% EtOAc/hexane) to isolate pure product .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer: Multi-technique validation is essential:

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions. For example, indole protons typically resonate at δ 7.2–8.5 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+) with <2 ppm error.
  • Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve contradictions in reaction optimization data?

Methodological Answer: Contradictions often arise from unaccounted variables. Apply DoE:

  • Factor Screening : Use a Plackett-Burman design to identify critical parameters (e.g., catalyst loading, solvent ratio).
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. time) to locate optimal conditions.
  • Case Study : In a low-yield reaction, a central composite design revealed that excess cesium carbonate (base) caused side reactions, necessitating stoichiometric adjustments .

Q. How can computational methods guide the design of derivatives with improved target affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes of the indole-pyrimidine core to targets (e.g., kinases). Prioritize derivatives with stronger hydrogen bonds to active-site residues.
  • QSAR Modeling : Corlate substituent electronic properties (Hammett σ values) with bioactivity. For instance, replacing methoxy with trifluoromethoxy may enhance membrane permeability .

Q. How to resolve conflicting spectral data during structural characterization?

Methodological Answer:

  • Cross-Validation : If 1H^1H NMR suggests a methyl group at δ 2.3 ppm but HRMS indicates an extra oxygen, consider oxidation byproducts.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous correlations (e.g., distinguishing N-methyl from O-methyl groups).
  • Case Study : A reported compound initially misassigned due to overlapping aromatic signals was corrected via 15N^{15}N-HMBC, confirming pyrimidine connectivity .

Q. What experimental strategies can elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). For example, a linear Lineweaver-Burk plot suggests competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
  • Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to validate binding sites .

Notes

  • Methodological Rigor : Answers emphasize experimental design, validation, and iterative optimization.
  • Advanced Focus : Integrates computational, statistical, and mechanistic approaches to address research gaps.

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